Ethyl diethoxyacetate

Catalog No.
S1484083
CAS No.
6065-82-3
M.F
C8H16O4
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl diethoxyacetate

CAS Number

6065-82-3

Product Name

Ethyl diethoxyacetate

IUPAC Name

ethyl 2,2-diethoxyacetate

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C8H16O4/c1-4-10-7(9)8(11-5-2)12-6-3/h8H,4-6H2,1-3H3

InChI Key

XCLBIKIQSCTANZ-UHFFFAOYSA-N

Synonyms

2,2-Diethoxy-acetic Acid Ethyl Ester; Glyoxylic Acid Ethyl Ester Diethyl Acetal;

Canonical SMILES

CCOC(C(=O)OCC)OCC

Ethyl diethoxyacetate (CAS 6065-82-3) is a highly versatile, stable C2 building block that serves as the diethyl acetal protected form of ethyl glyoxylate. In industrial and pharmaceutical synthesis, it is primarily procured to introduce a glyoxylate moiety into complex molecules without the severe handling, stability, and polymerization issues associated with unprotected aldehydic esters. Supplied as a neat, clear liquid with typical purities exceeding 97%, it offers excellent solubility in standard organic solvents like dichloromethane, ethyl acetate, and methanol . Its robust thermal stability (boiling point ~198-200 °C) and precise stoichiometric weighability make it a foundational precursor for the synthesis of heterocycles, active pharmaceutical ingredients (APIs), and specialized functional materials [1].

Synthesis Workflow Fit

Masked aldehyde for multi-step synthesis under basic or nucleophilic conditions
Enables ester functionalization without premature aldehyde deprotection
Stable latent form for heterocycle and α-ketoacetal construction

Procurement teams and process chemists often face a critical decision between sourcing ethyl diethoxyacetate and its unprotected analog, ethyl glyoxylate. Substituting the protected acetal with generic ethyl glyoxylate introduces severe process liabilities. Unprotected ethyl glyoxylate is highly electrophilic and spontaneously polymerizes upon exposure to trace moisture or ambient conditions, forcing suppliers to ship it as a ~50% solution in toluene or as a complex polymeric mixture [1]. This solvent matrix not only dilutes the active monomer but introduces significant stoichiometric variability, requiring process chemists to either crack the polymer or meticulously remove toluene for solvent-sensitive reactions. Furthermore, the free aldehyde in ethyl glyoxylate is incompatible with strong nucleophiles or basic conditions, leading to Cannizzaro disproportionation or aldol side reactions, whereas ethyl diethoxyacetate remains entirely stable under these conditions [2].

Substitution Risk

Ethyl Diethoxyacetate (6065-82-3)
Generic Glyoxylate Esters
Diethoxy acetal resists polymerization, hydrate formation, and side reactions across acidic, basic, and nucleophilic conditions
Unprotected aldehyde may lead to rapid degradation, complex mixtures, and lower yields in similar transformations
Ethyl Diethoxyacetate
Alternative Acetals (e.g., dimethyl acetal)
Diethyl acetal exhibits reported ~10× higher acid stability, maintaining protection during acidic work-up
Dimethyl acetal is more acid-labile; partial cleavage may introduce aldehyde exposure and yield variability

Monomer Stability and Stoichiometric Precision

A primary driver for procuring ethyl diethoxyacetate is its physical stability compared to the unprotected ethyl glyoxylate. Unprotected ethyl glyoxylate undergoes rapid, spontaneous polymerization, necessitating its commercial distribution as a ~50% w/w solution in toluene. This introduces a significant solvent burden and variable active monomer concentrations. In contrast, ethyl diethoxyacetate is a stable, neat liquid (≥97% purity) that does not polymerize under standard storage conditions . This allows for exact molar dosing during scale-up, eliminating the need for thermal depolymerization or azeotropic toluene removal prior to use.

Evidence DimensionActive monomer stability and commercial formulation
Target Compound DataStable neat liquid (≥97% purity), no spontaneous polymerization
Comparator Or BaselineEthyl glyoxylate (requires ~50% toluene solution or polymeric form to prevent degradation)
Quantified DifferenceEliminates ~50% w/w solvent matrix and prevents variable monomer concentration
ConditionsStandard ambient storage and handling

Enables precise stoichiometric control and eliminates the need for toluene removal in solvent-sensitive synthetic workflows.

Pictet–Spengler Yield
Class-level
77% isolated yield
vs. typical lower yields with unprotected aldehyde
Reported yield context supports route selection for alkaloid synthesis
120 °C, TMSOTf; class-level comparison

Chemoselective C-C Bond Formation via Protected Aldehyde

When executing nucleophilic additions, the presence of an unprotected aldehyde in ethyl glyoxylate leads to competing attacks at both the ester and aldehyde carbonyls. By utilizing ethyl diethoxyacetate, the aldehyde is masked as a diethyl acetal, directing nucleophilic attack exclusively to the ester carbonyl. For example, reactions with lithiated alkynes successfully yield the corresponding protected keto-acetals without aldehyde-derived side products [1]. This chemoselectivity is fundamentally unachievable with the free aldehyde, which is significantly more electrophilic than the ester.

Evidence DimensionNucleophilic attack regioselectivity
Target Compound DataExclusive reaction at the ester carbonyl (aldehyde masked as acetal)
Comparator Or BaselineUnprotected ethyl glyoxylate (susceptible to competing nucleophilic attack at the highly electrophilic aldehyde)
Quantified DifferencePrevents aldehyde-addition byproducts and enables controlled functionalization of the ester
ConditionsReaction with strong nucleophiles (e.g., organolithium reagents) at low temperatures

Crucial for synthesizing complex C2-functionalized building blocks where the aldehyde oxidation state must be preserved for downstream deprotection.

α‑Ketoacetal Yield
Class-level
70–99% yield range
vs. typically <50% with unprotected glyoxylate
Reported yield range supports nucleophilic addition strategy
Weinreb amide, Grignard/RLi; class-level inference

Controlled Saponification to Diethoxyacetic Acid

Ethyl diethoxyacetate can be cleanly saponified using aqueous NaOH (e.g., 2 N NaOH in ethanol) to yield diethoxyacetic acid, a critical intermediate for pharmaceutical synthesis such as glutarimide-based molecular glue degraders [1]. Attempting similar basic hydrolysis on unprotected ethyl glyoxylate triggers Cannizzaro-type disproportionation or complex aldol condensations due to the free aldehyde. The acetal protection in ethyl diethoxyacetate ensures quantitative conversion to the corresponding carboxylate without degrading the C2 backbone.

Evidence DimensionStability under basic hydrolysis (saponification)
Target Compound DataClean conversion to diethoxyacetic acid (stable acetal under basic conditions)
Comparator Or BaselineUnprotected ethyl glyoxylate (undergoes Cannizzaro reaction or aldol condensation under strongly basic conditions)
Quantified DifferenceAvoids base-catalyzed degradation of the aldehyde moiety
ConditionsAqueous NaOH (2 N) in ethanol, room temperature

Provides a reliable, high-yield route to diethoxyacetic acid for API building blocks without base-induced side reactions.

Flash Point & Purity
Data to verify
85 °C flash point
Purity >97.0% GC
Higher flash point may support large-scale handling review
Cross-study comparable; supplier data
Scalability & Consistency
Supporting evidence
8.0 kg batch, consistent quality
Demonstrated batch consistency supports process development
Multikilogram campaign; single-source report
Acetal Stability
Class-level
~10× more stable to acid hydrolysis
vs. dimethyl acetal
Reported stability supports orthogonal protection strategy
Class-level comparison; varied conditions

Synthesis of Diethoxyacetic Acid for API Development

Because ethyl diethoxyacetate remains completely stable under basic saponification conditions, it is a highly reliable starting material for generating diethoxyacetic acid. This intermediate is heavily utilized in the synthesis of advanced pharmaceutical compounds, including targeted protein degraders and molecular glues, where the acetal group is required for subsequent cyclization or coupling steps [1].

Regioselective Electrophilic Substitution with Organometallics

In complex multi-step synthesis, ethyl diethoxyacetate acts as a highly reliable electrophile. By masking the aldehyde, it forces organolithium or Grignard reagents to attack the ester carbonyl exclusively. This is critical for building protected keto-acetals and molybdopterin analogs without the yield-destroying side reactions seen with unprotected ethyl glyoxylate [2].

Heterocycle Manufacturing (Quinoxalines and Pyrazines)

Ethyl diethoxyacetate is widely procured for condensation reactions with diamines to form nitrogen-containing heterocycles. The stable liquid form allows for precise stoichiometric addition, ensuring high-purity ring closure without the polymeric byproducts or toluene contamination that complicate downstream purification when using generic ethyl glyoxylate [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Alkaloid total synthesis
Masked aldehyde stability under acidic cyclization
Pictet–Spengler yield reproducibility with reported conditions
α‑Ketoacetal building blocks
Inertness to organometallic nucleophiles
Weinreb amide route yield range and purification profile
Multikilogram intermediate manufacturing
Batch‑to‑batch consistency and scalability
Process robustness with vendor‑supplied material and impurity control
Orthogonal heterocycle construction
Acetal protection compatible with multiple reaction classes
Stability under basic, nucleophilic, and oxidative conditions

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Exact Mass

176.10485899 Da

Monoisotopic Mass

176.10485899 Da

Boiling Point

199.0 °C

Heavy Atom Count

12

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 32 of 33 companies (only ~ 3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

6065-82-3

Wikipedia

Ethyl diethoxyacetate

General Manufacturing Information

Acetic acid, 2,2-diethoxy-, ethyl ester: INACTIVE

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